(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide
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Description
(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds often interact with specific enzymes or receptors in the body, altering their function and leading to changes at the cellular level .
Mode of Action
Typically, such compounds interact with their targets, leading to a cascade of biochemical reactions that result in changes at the cellular level .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects that can alter cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
It’s known that similar compounds can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and its overall effectiveness .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-N-(3-hydroxyphenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-17-11-7-10-16(14-17)20-19(15-8-3-1-4-9-15)21-25(23,24)18-12-5-2-6-13-18/h1-14,22H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYGNJXMWGRQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.